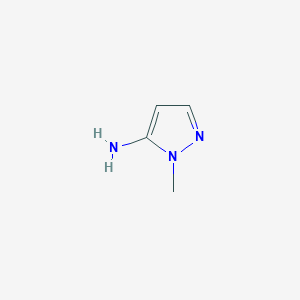

1-méthyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Researchers use CMPD1 to study p38 MAPK signaling pathways and their impact on cellular processes.

Biology: It aids investigations into cellular stress responses, inflammation, and cell cycle regulation.

Medicine: CMPD1’s potential therapeutic applications include treating inflammatory diseases and cancer.

Industry: While not directly used in industry, its insights contribute to drug development and understanding cellular mechanisms.

Mécanisme D'action

Target of Action

The primary target of 1-methyl-1H-pyrazol-5-amine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It is known that the compound’s amine group can react with acids or acyl groups to form corresponding salts or amides . This suggests that the compound may interact with its targets through nucleophilic substitution reactions or addition reactions with carbonyl compounds .

Biochemical Pathways

The compound’s interaction with NAMPT affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, and cell survival .

Pharmacokinetics

The compound is known to be slightly soluble in chloroform and dichloromethane, and it has some solubility in alcohol solvents and dimethyl sulfoxide . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1-methyl-1H-pyrazol-5-amine’s action are largely dependent on its interaction with NAMPT and the subsequent impact on the NAD+ salvage pathway . By influencing this pathway, the compound could potentially affect a wide range of cellular processes.

Analyse Biochimique

Biochemical Properties

In organic synthesis transformations, the amino group in 1-methyl-1H-pyrazol-5-amine exhibits significant basicity and nucleophilicity. It can undergo a series of nucleophilic substitution reactions to yield derived pyrazole compounds

Molecular Mechanism

It is known that the amino group in the compound can participate in nucleophilic substitution reactions or addition reactions with carbonyl compounds

Méthodes De Préparation

Voies de synthèse: Les voies de synthèse du CMPD 1 ne sont pas largement documentées. Il est généralement synthétisé par des réactions chimiques impliquant des précurseurs spécifiques.

Conditions de réaction: Les conditions de réaction détaillées sont propriétaires, mais elles impliquent probablement des réactions de couplage ou des modifications de composés existants.

Production industrielle: Les informations sur les méthodes de production industrielle à grande échelle sont limitées, car le CMPD 1 est principalement utilisé à des fins de recherche.

Analyse Des Réactions Chimiques

Réactivité: Le CMPD 1 n'inhibe pas la phosphorylation de p38 MAPK médiée par d'autres substrats comme MBP et ATF2.

Principaux produits: Le principal produit de l'action du CMPD 1 est l'inhibition de la phosphorylation de MK2, qui joue un rôle crucial dans les voies de signalisation cellulaire.

Applications de la recherche scientifique

Chimie: Les chercheurs utilisent le CMPD 1 pour étudier les voies de signalisation de p38 MAPK et leur impact sur les processus cellulaires.

Biologie: Il aide à la recherche sur les réponses au stress cellulaire, l'inflammation et la régulation du cycle cellulaire.

Médecine: Les applications thérapeutiques potentielles du CMPD 1 incluent le traitement des maladies inflammatoires et du cancer.

Industrie: Bien qu'il ne soit pas directement utilisé dans l'industrie, ses informations contribuent au développement de médicaments et à la compréhension des mécanismes cellulaires.

Mécanisme d'action

- Le CMPD 1 cible la voie p38 MAPK , inhibant spécifiquement la phosphorylation de MK2. Cette perturbation affecte les cascades de signalisation en aval.

- Les cibles moléculaires comprennent p38 MAPK et MK2, affectant les réponses cellulaires au stress, à l'inflammation et à l'apoptose.

Comparaison Avec Des Composés Similaires

Unicité: La sélectivité du CMPD 1 pour la phosphorylation de MK2 le distingue des autres inhibiteurs de p38 MAPK.

Composés similaires: Bien que le CMPD 1 se démarque, les composés apparentés comprennent d'autres inhibiteurs de p38 MAPK tels que SB203580 et BIRB 796.

Activité Biologique

1-Methyl-1H-pyrazol-5-amine (CAS No. 1192-21-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications, supported by data tables and relevant studies.

Chemical Structure and Properties

1-Methyl-1H-pyrazol-5-amine has the molecular formula and a molecular weight of 97.12 g/mol. Its structure features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| Solubility | Very soluble (42.6 mg/ml) |

| Log P (octanol-water) | 0.04 |

Synthesis

The synthesis of 1-methyl-1H-pyrazol-5-amine typically involves straightforward methods such as condensation reactions. For instance, it can be synthesized through the reaction of hydrazine derivatives with suitable aldehydes or ketones under acidic conditions, yielding the desired pyrazole structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-methyl-1H-pyrazol-5-amine and its derivatives:

- Antifungal Activity : A derivative of 1-methyl-1H-pyrazol-5-amine exhibited potent antifungal activity against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming allicin (EC50 = 26.0 mg/L) but less effective than tebuconazole (EC50 = 0.33 mg/L) . In vivo tests confirmed its efficacy in inhibiting V. mali infection on apples at concentrations similar to tebuconazole.

Mechanistic Insights

The antifungal mechanism involves inducing hyphal shrinkage and disrupting fungal cell integrity, suggesting that the compound may target specific cellular processes in fungi.

Other Biological Activities

Beyond antifungal properties, derivatives of 1-methyl-1H-pyrazol-5-amine have shown promise in various biological assays:

- Inhibition of Enzymatic Activity : Some studies indicate that these compounds can inhibit enzymes involved in critical metabolic pathways, potentially leading to applications in drug discovery for diseases like tuberculosis .

Case Studies

Several research articles have documented the biological activities of 1-methyl-1H-pyrazol-5-amine derivatives:

- Study on Antimicrobial Activity : A series of derivatives were synthesized and evaluated for their antimicrobial properties, revealing several compounds with significant activity against various pathogens .

- Enzyme Inhibition Study : Research indicated that certain derivatives could inhibit enzymes essential for bacterial survival, suggesting their potential as antibacterial agents .

- Photocatalytic Applications : The compound has also been studied for its photocatalytic properties in organic synthesis, showcasing versatility beyond traditional medicinal chemistry applications .

Propriétés

IUPAC Name |

2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-4(5)2-3-6-7/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESRNIJXVIFVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152334 | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-21-8 | |

| Record name | 1-Methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2H-pyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What innovative synthetic approach is described for creating 1-methyl-1H-pyrazol-5-amine derivatives?

A1: The research presents an efficient, one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine []. This method utilizes a solvent-free condensation/reduction reaction sequence. Starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, the reaction proceeds through the in situ formation of an N-(5-pyrazolyl)imine intermediate []. This approach stands out due to its simplicity, rapid reaction time, and elimination of the need to isolate the aldimine intermediate [].

Q2: How was the synthesized 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine characterized?

A2: A combination of techniques was employed to fully characterize the structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. These included FTIR-ATR, 1D and 2D NMR experiments, EIMS (Electron Ionization Mass Spectrometry), and elemental analysis []. This comprehensive characterization provides valuable insights into the compound's structure and properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.